molecular formula C21H21NO4S B2675524 (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 753030-79-4

(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2675524
M. Wt: 383.46
InChI Key: FTAMZCNCHJRKIG-QRWMCTBCSA-N
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Description

(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO4S and its molecular weight is 383.46. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Engineering

This compound plays a crucial role in the synthesis and molecular engineering of various chemical entities, demonstrating its significance in the creation of novel molecules with specific structural and functional properties. For instance, it is used in the preparation of 1,3‐Thiazolidine‐dicarboxylates through reactions with thioketones, leading to the formation of spirocyclic cycloadducts with distinct configurations. This process showcases the compound's utility in synthesizing heterocyclic structures with potential applications in drug design and materials science (Mlostoń, Urbaniak, & Heimgartner, 2002).

Furthermore, it has been involved in studies exploring the reaction dynamics under microwave irradiation, offering insights into efficient and environmentally friendly synthetic methodologies. Such studies contribute to the advancement of green chemistry principles in the synthesis of complex molecules (Al-Zaydi, 2010).

Crystal Structure and Computational Studies

Research into the crystal structure and computational studies of molecules derived from "(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid" highlights its role in understanding the stereochemical aspects of molecular interactions. Investigations into the synthesis of 2-aryl-thiazolidine-4-carboxylic acids have provided valuable data on diastereomeric excess, reaction mechanisms, and the impact of substituents on molecular properties. These findings have implications for designing molecules with desired stereochemical configurations and functional properties (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Advanced Materials and Fluorescence Studies

The compound's application extends to the field of advanced materials, where it is used to engineer carbon dots with high fluorescence quantum yield. Such materials are of great interest for their potential applications in bioimaging, sensors, and optoelectronic devices. The ability to manipulate the fluorescence properties of carbon dots through chemical modification underscores the importance of this compound in materials science research (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016).

properties

CAS RN

753030-79-4

Product Name

(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C21H21NO4S

Molecular Weight

383.46

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C21H21NO4S/c1-21(2)17(19(23)24)22-18(27-21)20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,11H2,1-2H3,(H,23,24)/t17?,18-/m1/s1

InChI Key

FTAMZCNCHJRKIG-QRWMCTBCSA-N

SMILES

CC1(C(NC(S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C

solubility

not available

Origin of Product

United States

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